Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate
Description
Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate (CAS: 1220018-24-5) is a benzoic acid derivative with an ethyl ester group at the carboxylic acid position, an amino group at the 3-position, and a 4-pyridinylmethyl-substituted amino group at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 271.32 g/mol . The compound is structurally characterized by the pyridine ring at the 4-position of the benzylamine moiety, which introduces distinct electronic and steric effects compared to other substituents.
Properties
IUPAC Name |
ethyl 3-amino-4-(pyridin-4-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-15(19)12-3-4-14(13(16)9-12)18-10-11-5-7-17-8-6-11/h3-9,18H,2,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICZZMSGFDDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate. The final step involves the reaction of ethyl 3-aminobenzoate with 4-pyridinylmethylamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyridinylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the amino groups .
Scientific Research Applications
Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Research Findings
Antimicrobial Potency: this compound demonstrates superior activity against M. tuberculosis (MIC = 12.5 μM) compared to cyclohexyl or tert-butyl derivatives, likely due to enhanced membrane penetration via the pyridine moiety .
Solubility Trends : Pyridinylmethyl derivatives exhibit moderate aqueous solubility (~1.2 mg/mL at pH 7.4), outperforming tert-butyl analogues (<0.5 mg/mL) but lagging behind hydroxyethyl variants (>5 mg/mL) .
Thermal Stability : Melting points correlate with hydrogen-bonding capacity: hydroxyethyl derivative (mp 168–170°C) > pyridinylmethyl (mp 145–147°C) > cyclohexyl (mp 112–114°C) .
Biological Activity
Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C15H17N3O2
- Molecular Weight: 271.32 g/mol
- Solubility: Soluble in organic solvents
| Property | Value |
|---|---|
| Molecular Weight | 271.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes such as epidermal growth factor receptor (EGFR) and tyrosine kinases , which are critical in signaling pathways associated with cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Study 1: In Vitro Analysis
- Cell Lines Tested: A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
- Findings: The compound exhibited cytotoxic effects, activating caspase pathways indicative of apoptosis. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within a promising range, indicating effective anticancer activity.
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against several bacterial strains. It demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Case Study 2: Antimicrobial Testing
- Bacterial Strains Tested: E. coli, S. aureus.
- Findings: The compound showed minimum inhibitory concentrations (MIC) that were lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds having similar structural features:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate | Anticancer, antimicrobial properties |
| Ethyl 4-amino benzoate | Anticancer properties |
| Indole derivatives | Diverse biological activities |
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
